molecular formula C19H20N4O2S B2481226 N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1285682-08-7

N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2481226
CAS RN: 1285682-08-7
M. Wt: 368.46
InChI Key: DTDPRZIEDKSDBW-MOSHPQCFSA-N
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Description

This compound is part of a broader family of pyrazole derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities. These compounds often feature in the development of new pharmaceuticals due to their versatile chemical properties and biological efficacy.

Synthesis Analysis

Pyrazole derivatives are synthesized through various methods, including cyclocondensation reactions of hydrazines with 1,3-diketones or their equivalents. Specific methods depend on the substituents on the pyrazole ring and the desired functional groups. For example, Kumara et al. (2018) and another study by the same group in the same year detailed the synthesis of novel pyrazole derivatives, characterizing them through NMR, mass spectra, FT-IR, UV-Visible spectroscopy, and X-ray diffraction studies [K. Kumara et al., 2018].

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including bond lengths, angles, and conformations, is often elucidated using X-ray crystallography. This analysis reveals the spatial arrangement of atoms within the molecule and is essential for understanding the compound's reactivity and interaction with biological targets. Studies such as those by Kumara et al. (2018) provide insights into the three-dimensional structure and confirm the twisted conformation between rings in the molecule, which is crucial for its chemical and biological properties [K. Kumara et al., 2018].

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including those similar to the compound , have been extensively studied. These compounds are synthesized through various chemical reactions, including the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. The structures of these compounds are confirmed using spectral data such as IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

Some studies focus on the cytotoxic activity of new pyrazole derivatives. These compounds have been screened for their in vitro cytotoxicity against cancer cell lines, showing potential as anticancer agents. The activity is often assessed using assays such as the SRB assay to determine their effectiveness against various human cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015).

Antibacterial Activity

The antibacterial activity of pyrazole derivatives has also been investigated. Novel analogs have been designed and synthesized, with some showing promising antibacterial activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. These studies highlight the potential of pyrazole derivatives as antibacterial agents, offering insights into their mechanism of action and effectiveness against microbial infections (Palkar et al., 2017).

Antioxidant Activity

Research on pyrazole-acetamide derivatives has revealed significant antioxidant activity. These compounds have been synthesized and characterized, with their antioxidant properties evaluated using various assays. The findings suggest that these derivatives could serve as potent antioxidants, contributing to the development of new therapeutic agents (Chkirate et al., 2019).

properties

IUPAC Name

N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-4-25-15-8-6-14(7-9-15)13(3)20-23-19(24)17-11-16(21-22-17)18-10-5-12(2)26-18/h5-11H,4H2,1-3H3,(H,21,22)(H,23,24)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDPRZIEDKSDBW-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N\NC(=O)C2=NNC(=C2)C3=CC=C(S3)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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